(3R)-3-Amino-3-(2-anthryl)propanenitrile is an organic compound characterized by its unique structure and potential applications in various fields of chemistry and biology. The compound features an anthracene moiety, which contributes to its interesting photophysical properties. It falls under the classification of amino acids and nitriles, making it relevant in synthetic organic chemistry and medicinal chemistry.
This compound can be synthesized from commercially available starting materials, including anthracene derivatives and appropriate nitrile sources. Its synthesis is often performed in controlled laboratory settings to ensure high purity and yield.
(3R)-3-Amino-3-(2-anthryl)propanenitrile is classified as:
The synthesis of (3R)-3-Amino-3-(2-anthryl)propanenitrile typically involves several key steps:
The molecular formula for (3R)-3-Amino-3-(2-anthryl)propanenitrile is , with a molecular weight of approximately 240.30 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-anthryl)propanenitrile |
| InChI Key | [To be determined] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C(C#N)N)N |
(3R)-3-Amino-3-(2-anthryl)propanenitrile can participate in various chemical reactions:
The mechanism of action for (3R)-3-Amino-3-(2-anthryl)propanenitrile largely depends on its application within biological systems. It may interact with specific enzymes or receptors, influencing various biochemical pathways. Experimental studies are necessary to elucidate the precise molecular targets and pathways involved.
(3R)-3-Amino-3-(2-anthryl)propanenitrile has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2